Cas no 96-72-0 (2-Chloro-5-nitrobenzenesulfonamide)

2-Chloro-5-nitrobenzenesulfonamide structure
96-72-0 structure
Product Name:2-Chloro-5-nitrobenzenesulfonamide
Numero CAS:96-72-0
MF:C6H5ClN2O4S
MW:236.632899045944
MDL:MFCD00035780
CID:34871
PubChem ID:66784
Update Time:2024-10-25

2-Chloro-5-nitrobenzenesulfonamide Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Chloro-5-nitrobenzenesulfonamide
    • 2-Chloro-5-nitro-benzenesulfonamide
    • 2-Chloro-5-nitrobenzenesulphonamide
    • Benzenesulfonamide, 2-chloro-5-nitro-
    • 2-chloro-5-nitrobenzene-1-sulfonamide
    • NSC105711
    • PubChem14813
    • 2qp6
    • NCIOpen2_007192
    • KSC495C4F
    • ZAJALNCZCSSGJC-UHFFFAOYSA-N
    • 2-chloro-5-nitrobenzenesulfona-mide
    • STK396685
    • SBB082158
    • 6777AC
    • 2-Chloro-5-nitrobenzenesulfonamide (ACI)
    • NSC 105711
    • AKOS000115240
    • DTXSID30242072
    • SCHEMBL390643
    • DTXCID30164563
    • WNF2FJ5TNJ
    • EN300-01189
    • SCHEMBL16376336
    • AS-10451
    • NSC 105711;
    • CHEMBL484510
    • Q27463045
    • EINECS 202-527-3
    • 96-72-0
    • 5-nitro-2-chlorobenzenesulfonamide
    • CS-W008497
    • NSC-105711
    • MFCD00035780
    • SY101784
    • NS00040499
    • UNII-WNF2FJ5TNJ
    • W-100135
    • Z45415555
    • MDL: MFCD00035780
    • Inchi: 1S/C6H5ClN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13)
    • Chiave InChI: ZAJALNCZCSSGJC-UHFFFAOYSA-N
    • Sorrisi: [O-][N+](C1C=C(S(N)(=O)=O)C(Cl)=CC=1)=O

Proprietà calcolate

  • Massa esatta: 235.96600
  • Massa monoisotopica: 235.965855
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 320
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 114
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 0.9

Proprietà sperimentali

  • Colore/forma: White to Yellow Solid
  • Densità: 1.664
  • Punto di fusione: 180-183°C
  • Punto di ebollizione: 435.2°C at 760 mmHg
  • Punto di infiammabilità: 217°C
  • Indice di rifrazione: 1.621
  • PSA: 114.36000
  • LogP: 3.19990

2-Chloro-5-nitrobenzenesulfonamide Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H317
  • Dichiarazione di avvertimento: P280;P305+P351+P338
  • Istruzioni di sicurezza: S45-S53-S61
  • Condizioni di conservazione:Sealed in dry,Room Temperature

2-Chloro-5-nitrobenzenesulfonamide Dati doganali

  • CODICE SA:2935009090
  • Dati doganali:

    Codice doganale cinese:

    2935009090

    Panoramica:

    2935009090 Altri solfonati(acil)ammina. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:35,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2935009090 altre sulfonamidi IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:35,0%

2-Chloro-5-nitrobenzenesulfonamide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C139494-1g
2-Chloro-5-nitrobenzenesulfonamide
96-72-0 ≥97%
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¥29.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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2-Chloro-5-nitrobenzenesulfonamide
96-72-0 ≥97%
25g
¥290.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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AstaTech
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Alichem
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$281.00 2023-08-31
Alichem
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Fluorochem
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Fluorochem
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96-72-0 95%
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£20.00 2022-03-01

2-Chloro-5-nitrobenzenesulfonamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ;  1 h, rt
Riferimento
Preparation of aryleneheteroarylenes, bisarylenes, and biheteroarylenes end-capped with amino acid and peptide derivatives as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Pyridine ,  Ammonia Solvents: 1,4-Dioxane ;  50 °C
Riferimento
Preparation of aromatic sulfonamide derivatives as P2X4 antagonists or negative allosteric modulators useful for treating and preventing diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, -5 °C; 30 min, -5 °C
1.2 Reagents: Sulfur dioxide ,  Cuprous chloride Solvents: Acetic acid ,  Water ;  -5 °C
1.3 Reagents: Water ;  cooled
1.4 Reagents: Ammonium hydroxide Solvents: Water ;  18 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Preparation of substituted phenylsulfonylurea compounds as thromboxane receptor binding agents useful for treating proliferative disorders and viral infections
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sulfur dioxide Solvents: Acetic acid ;  30 min
1.2 Reagents: Cupric chloride Solvents: Water ;  -5 °C
1.3 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water ;  -5 °C; -5 °C
1.4 15 min, -5 °C
1.5 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ,  Water ;  30 min, -5 °C
1.6 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Riferimento
Synthesis, Pharmacological and Structural Characterization, and Thermodynamic Aspects of GluA2-Positive Allosteric Modulators with a 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxide Scaffold
Noerholm, Ann-Beth; Francotte, Pierre; Olsen, Lars; Krintel, Christian; Frydenvang, Karla; et al, Journal of Medicinal Chemistry, 2013, 56(21), 8736-8745

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
Riferimento
Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome
Borgogno, Marco ; Savardi, Annalisa ; Manigrasso, Jacopo ; Turci, Alessandra; Portioli, Corinne; et al, Journal of Medicinal Chemistry, 2021, 64(14), 10203-10229

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  cooled; 1 h, rt
Riferimento
Preparation of 2-aminobenzenesulfonamide derivatives as modulators of intracellular chloride concentration
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  overnight, 120 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  cooled; 1 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Preparation of novel 4,6-disubstituted aminopyrimidine derivatives as CDK9 inhibitors
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Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  4 h, reflux
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Riferimento
5,6-Dihydro-1H-pyridin-2-one compounds as HCV inhibitors and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection
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Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  rt → reflux; 4 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ;  2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Riferimento
Preparation of pyrro[1,2-b]pyridazinone derivatives useful in treating infections by hepatitis C virus
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ;  10 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
Riferimento
Synthesis and evaluation of novel monosubstituted sulfonylurea derivatives as antituberculosis agents
Pan, Li; Jiang, Ying; Liu, Zhen; Liu, Xing-Hai; Liu, Zhuo; et al, European Journal of Medicinal Chemistry, 2012, 50, 18-26

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  4 h, rt → reflux
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  1 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Riferimento
Preparation of fused thiadiazinediones, particularly dioxothiadiazinylnaphthalenones, as antiviral agents for the treatment of infections involving RNA-containing viral species such as hepatitis B and C and HIV
, United States, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  4 h, reflux
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Riferimento
A method of inhibiting hepatitis c virus by administering a combination of a 5,6-dihydro-1H-pyridin-2-one compound and one or more additional antiviral compounds
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Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  4 h, rt → reflux; cooled
1.2 Reagents: Sulfuryl chloride Solvents: Toluene
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Riferimento
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Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  4 h, rt → reflux
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Riferimento
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Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Dimethylformamide ,  Thionyl chloride ;  4 h, rt → reflux
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Riferimento
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Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  4 h, rt → reflux
1.2 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Riferimento
5,6-Dihydro-1H-pyridin-2-one compounds as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C infection
, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  rt → reflux; 4 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Riferimento
Preparation of saturated fused [1,2-b]-pyridazinone compounds for treatment or prevention of hepatitis C virus infections
, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  3.5 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Riferimento
Thromboxane receptor antagonists
, World Intellectual Property Organization, , ,

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water ;  overnight, 0 °C → rt
Riferimento
Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives
Wu, Lei ; Gu, Yu-Cheng ; Li, Yong-Hong; Zhou, Sha; Wang, Zhong-Wen; et al, Molecules, 2022, 27(7),

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride ,  Sodium bisulfite ,  Hydrochloric acid Solvents: Water ;  < 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  4 h, rt
Riferimento
Controllable Soil Degradation Rate of 5-Substituted Sulfonylurea Herbicides as Novel AHAS Inhibitors
Zhou, Shaa ; Meng, Fan-Fei; Hua, Xue-Wen; Li, Yong-Hong; Liu, Bin; et al, Journal of Agricultural and Food Chemistry, 2020, 68(10), 3017-3025

2-Chloro-5-nitrobenzenesulfonamide Raw materials

2-Chloro-5-nitrobenzenesulfonamide Preparation Products

2-Chloro-5-nitrobenzenesulfonamide Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:96-72-0)2-CHLORO-5-NITROBENZENESULFONAMIDE
Numero d'ordine:sfd5533
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:34
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:96-72-0)2-Chloro-5-nitrobenzenesulfonamide
Numero d'ordine:A845626
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:06
Prezzo ($):568.0
Email:sales@amadischem.com
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-72-0)2-CHLORO-5-NITROBENZENESULFONAMIDE
sfd5533
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Email
Amadis Chemical Company Limited
(CAS:96-72-0)2-Chloro-5-nitrobenzenesulfonamide
A845626
Purezza:99%
Quantità:500g
Prezzo ($):568.0
Email